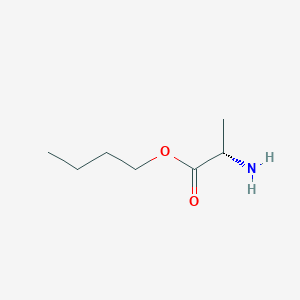

(S)-Butyl 2-aminopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Butyl 2-aminopropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and as a building block in organic synthesis. While the specific compound (S)-Butyl 2-aminopropanoate is not directly mentioned in the provided papers, they do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of (S)-Butyl 2-aminopropanoate.

Synthesis Analysis

The synthesis of related compounds, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, involves multi-step processes starting from natural amino acids . Similarly, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected L-amino acids is described, which suggests that protected amino acid precursors can be used for the synthesis of (S)-Butyl 2-aminopropanoate as well . The stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-L-lyxo-pentanoate, another related compound, involves the use of diastereoselective reactions, indicating that such methods could be applicable for synthesizing (S)-Butyl 2-aminopropanoate with high enantiomeric purity .

Molecular Structure Analysis

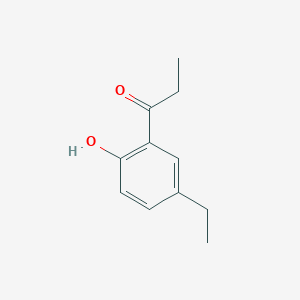

The molecular structure of (S)-Butyl 2-aminopropanoate would consist of a butyl group attached to a chiral carbon that bears an amino group and a carboxylate group. The stereochemistry of this compound is important for its biological activity. The papers discuss the importance of stereochemistry in related compounds, such as the distinct conformational preferences exhibited by (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline .

Chemical Reactions Analysis

The chemical reactions involving (S)-Butyl 2-aminopropanoate would likely include its participation in peptide bond formation due to the presence of the amino group. The papers provided discuss the incorporation of similar amino acid derivatives into peptides , which suggests that (S)-Butyl 2-aminopropanoate could also be used in peptide synthesis. Additionally, the presence of the carboxylate group allows for further functionalization and reactions typical of carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-Butyl 2-aminopropanoate are not directly discussed in the provided papers, we can infer that it would exhibit properties typical of amino acid derivatives. This includes a certain degree of solubility in polar solvents, the ability to form hydrogen bonds due to the amino group, and the potential to exist in zwitterionic form at certain pH levels. The papers also highlight the use of related compounds in sensitive applications such as 19F NMR, suggesting that (S)-Butyl 2-aminopropanoate could potentially be used in similar applications .

Applications De Recherche Scientifique

Enantioselective Synthesis : This compound is used in the enantioselective synthesis of β-amino acid derivatives, which are important in the development of pharmaceuticals and biologically active compounds. For example, Arvanitis et al. (1998) demonstrated the synthesis of 3-aminopropanoic acid derivatives using tert-butyl bromoacetate (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis processes. Bull et al. (2002) utilized tert-butyl 3-(pyridyl)-prop-2-enoates in asymmetric synthesis, highlighting the compound's significance in creating chiral molecules (Bull, Davies, Fox, Gianotti, Kelly, Pierres, Savory, & Smith, 2002).

Radiotracer Precursor : Liu et al. (2017) described the synthesis of a precursor for positron emission tomography (PET) imaging, showcasing its application in medical imaging and diagnostics (Liu, Tang, Nie, Jiang, & Tang, 2017).

Conformational Studies in Peptides : Tressler and Zondlo (2014) synthesized variants of this compound for use in probing the conformational aspects of peptides, which is vital in understanding protein structure and function (Tressler & Zondlo, 2014).

Catalysis and Polymerization : It has applications in the field of catalysis and polymerization, as demonstrated by Guillaneuf et al. (2010), who explored its role in photopolymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Synthesis of Non-Natural Amino Acids : Constantinou-Kokotou et al. (2001) utilized tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, a related compound, for the synthesis of non-natural alpha-amino acids, highlighting its role in expanding the toolbox of amino acid synthesis (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Propriétés

IUPAC Name |

butyl (2S)-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549380 |

Source

|

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Butyl 2-aminopropanoate | |

CAS RN |

2885-02-1 |

Source

|

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)